Vorozole
Overview
Description
Vorozole, also known by its developmental code name R-76713 and former tentative brand name Rizivor, is a triazole-based competitive inhibitor of the aromatase enzyme . Aromatase is responsible for converting androgens into estrogens, and inhibiting this enzyme can be beneficial in treating estrogen-dependent conditions such as breast cancer .
Scientific Research Applications
Safety and Hazards
Future Directions
Preparation Methods
Vorozole can be synthesized through various methods. One notable method involves the alkylation of northis compound with methyl iodide . This process can be optimized using high-performance liquid chromatography (HPLC) to separate regioisomers . Another method involves an eight-step synthesis to prepare the precursor of [N-methyl-(11)C]this compound, which is used as a positron emission tomography (PET) tracer . Industrial production methods typically focus on optimizing yield and purity through advanced separation techniques and reaction conditions.
Chemical Reactions Analysis
Vorozole undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, although detailed studies on this reaction are limited.
Substitution: This compound can undergo substitution reactions, particularly involving its triazole ring.
Common reagents used in these reactions include methyl iodide for alkylation and various solvents for separation and purification . Major products formed from these reactions include different regioisomers of this compound, which can be separated and identified using techniques like nuclear magnetic resonance (NMR) spectroscopy .
Mechanism of Action
Vorozole exerts its effects by competitively inhibiting the aromatase enzyme, which is part of the cytochrome P450 family . By binding to the active site of aromatase, this compound prevents the conversion of androgens to estrogens, thereby reducing estrogen levels in the body . This mechanism is particularly useful in treating estrogen-dependent conditions such as breast cancer .
Comparison with Similar Compounds
Vorozole is part of a class of compounds known as aromatase inhibitors. Similar compounds include:
Anastrozole: Another third-generation aromatase inhibitor used in breast cancer treatment.
Letrozole: Similar to anastrozole, letrozole is used to inhibit aromatase activity in estrogen-dependent cancers.
Exemestane: A steroidal aromatase inhibitor that irreversibly binds to the enzyme.
This compound is unique in its high selectivity and potency as an aromatase inhibitor. It has shown a higher response rate in clinical trials compared to other inhibitors like megestrol acetate and aminoglutethimide .
Properties
IUPAC Name |
6-[(S)-(4-chlorophenyl)-(1,2,4-triazol-1-yl)methyl]-1-methylbenzotriazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN6/c1-22-15-8-12(4-7-14(15)20-21-22)16(23-10-18-9-19-23)11-2-5-13(17)6-3-11/h2-10,16H,1H3/t16-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLMPPFTZALNBFS-INIZCTEOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)C(C3=CC=C(C=C3)Cl)N4C=NC=N4)N=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=C(C=CC(=C2)[C@H](C3=CC=C(C=C3)Cl)N4C=NC=N4)N=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20156230 | |
Record name | Vorozole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20156230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.77 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
129731-10-8 | |
Record name | (+)-Vorozole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=129731-10-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Vorozole [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129731108 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Vorozole | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13767 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Vorozole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20156230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | VOROZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1E2S9YXV2A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.